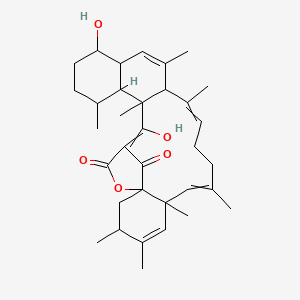

Tetromycin B

Vue d'ensemble

Description

L'Omoconazole est un médicament antifongique azolé principalement utilisé pour traiter diverses infections fongiques telles que la candidose cutanée, la dermatophytose et le pityriasis versicolor . Il n'est pas disponible aux États-Unis et au Canada, mais il est utilisé dans d'autres pays pour ses propriétés antifongiques .

Mécanisme D'action

Target of Action

Tetromycin B, like other tetracycline antibiotics, primarily targets the bacterial 30S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this target, this compound can effectively inhibit protein synthesis in bacteria, thereby preventing their growth and proliferation .

Mode of Action

This compound exerts its antibacterial effect by binding reversibly to the 30S ribosomal subunit of bacteria . This binding prevents the attachment of aminoacyl tRNA to the mRNA-ribosome complex during translation, thereby disrupting protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .

Biochemical Pathways

The inhibition of protein synthesis by this compound affects multiple biochemical pathways within the bacterial cell. Since proteins serve as enzymes, structural components, and regulators of cellular functions, their synthesis is critical for the survival and growth of bacteria. By disrupting protein synthesis, this compound can interfere with various cellular processes, leading to the death of the bacteria .

Pharmacokinetics

It is known that tetracyclines, in general, are absorbed orally and widely distributed in the body . They are also known to bind to proteins in serum, which can affect their half-life and bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from carrying out essential cellular functions, leading to their death . This makes this compound effective against a wide range of bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and stability, thereby influencing its efficacy . Additionally, the presence of certain ions or compounds can interfere with the drug’s activity. For example, divalent cations such as calcium and magnesium can form chelates with tetracyclines, reducing their antibacterial activity .

Analyse Biochimique

Biochemical Properties

Tetromycin B is a cysteine protease inhibitor, interacting with several enzymes such as rhodesain, falcipain-2, cathepsin L, and cathepsin B . The nature of these interactions is inhibitory, with Ki values in the low micromolar range .

Cellular Effects

This compound has been shown to inhibit the growth of Trypanosoma brucei in vitro . It also exhibits cytotoxicity to HEK293T kidney cells and J774.1 macrophages .

Molecular Mechanism

The mechanism of action of this compound is primarily through its inhibitory effects on cysteine proteases. It binds to these enzymes, preventing them from carrying out their normal function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-lasting effects. For instance, a new this compound derivative, 12-decarboxy-12-methyl tetramycin B, was generated with a titer of 371 ± 26 mg/L through inactivation of a P450 monooxygenase gene tetrG . This derivative exhibited higher antifungal activity against Saccharomyces cerevisiae and Rhodotorula glutinis, but lower hemolytic toxicity to erythrocyte .

Metabolic Pathways

This compound is part of the biosynthetic pathway of polyene antibiotics, which are assembled by multifunctional type I PKSs with acyl-CoA precursors (acetate, propionate, butyrate, etc.) in a sequential set of Claisen-type condensation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Omoconazole implique la réaction du 2,4-dichlorophénylacétonitrile avec le 4-chlorophénol en présence d'une base pour former un intermédiaire. Cet intermédiaire est ensuite réagi avec l'imidazole dans des conditions spécifiques pour obtenir l'Omoconazole .

Méthodes de production industrielle : Les méthodes de production industrielle de l'Omoconazole impliquent généralement une synthèse à grande échelle utilisant les mêmes réactions chimiques mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L'Omoconazole subit diverses réactions chimiques, notamment :

Oxydation : L'Omoconazole peut être oxydé dans des conditions spécifiques pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier le cycle imidazole, affectant son activité antifongique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium ou le carbonate de potassium.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers métabolites et dérivés de l'Omoconazole, qui peuvent avoir des propriétés antifongiques différentes .

4. Applications de recherche scientifique

L'Omoconazole a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des antifongiques azolés.

Biologie : Étudié pour ses effets sur les membranes cellulaires fongiques et son potentiel à inhiber la croissance fongique.

Médecine : Utilisé dans des études cliniques pour évaluer son efficacité et sa sécurité dans le traitement des infections fongiques.

Industrie : Employé dans le développement de nouvelles formulations et traitements antifongiques

5. Mécanisme d'action

L'Omoconazole exerce ses effets antifongiques en inhibant l'enzyme lanostérol 14α-déméthylase, qui est cruciale pour la synthèse de l'ergostérol, un composant clé des membranes cellulaires fongiques. En perturbant la production d'ergostérol, l'Omoconazole compromet l'intégrité de la membrane cellulaire fongique, entraînant la mort cellulaire .

Composés similaires :

Miconazole : Un autre antifongique azolé avec un mécanisme d'action similaire mais une structure chimique différente.

Clotrimazole : Utilisé pour traiter des infections fongiques similaires, mais il possède des propriétés pharmacocinétiques différentes.

Kétoconazole : Connu pour son activité antifongique à large spectre, mais il présente des effets secondaires plus importants que l'Omoconazole

Unicité : L'Omoconazole est unique en raison de sa structure chimique spécifique, qui offre un équilibre entre efficacité et sécurité. Sa capacité à inhiber efficacement la lanostérol 14α-déméthylase en fait un agent antifongique précieux avec moins d'effets secondaires que certains autres antifongiques azolés .

Applications De Recherche Scientifique

Omoconazole has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactions of azole antifungals.

Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit fungal growth.

Medicine: Used in clinical studies to evaluate its efficacy and safety in treating fungal infections.

Industry: Employed in the development of new antifungal formulations and treatments

Comparaison Avec Des Composés Similaires

Miconazole: Another azole antifungal with a similar mechanism of action but different chemical structure.

Clotrimazole: Used to treat similar fungal infections but has different pharmacokinetic properties.

Ketoconazole: Known for its broad-spectrum antifungal activity but has more significant side effects compared to Omoconazole

Uniqueness: Omoconazole is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its ability to inhibit lanosterol 14α-demethylase effectively makes it a valuable antifungal agent with fewer side effects compared to some other azole antifungals .

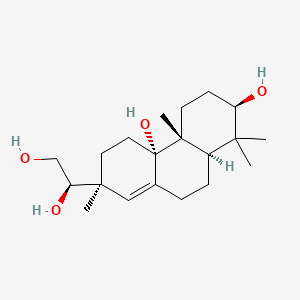

Propriétés

IUPAC Name |

17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACFQDZSKBTCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

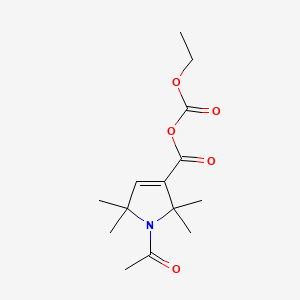

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

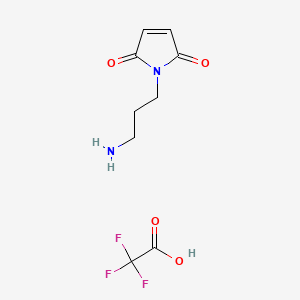

Feasible Synthetic Routes

Q1: What are the potential therapeutic targets of Tetromycin B and how does it interact with them?

A1: Research indicates that this compound displays time-dependent inhibition of cathepsin L-like proteases []. While the exact mechanism of action is still under investigation, this suggests that this compound might bind to and inhibit the activity of these proteases. Cathepsin L-like proteases play crucial roles in various physiological processes, and their dysregulation is implicated in diseases like parasitic infections and cancer. By inhibiting these proteases, this compound could potentially interfere with the life cycle of parasites like Trypanosoma brucei or modulate disease progression.

Q2: What is known about the antiparasitic activity of this compound?

A2: this compound has shown promising in vitro activity against Trypanosoma brucei [], the parasite responsible for African trypanosomiasis (sleeping sickness) in humans. Further research is needed to determine its efficacy in animal models and to elucidate the underlying mechanisms of its antiparasitic action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.